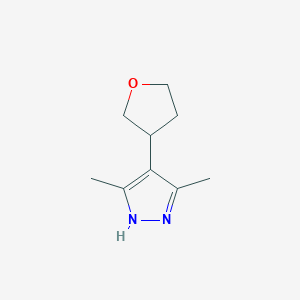

3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole, also known as DMO, is a pyrazole derivative that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized and studied for its potential use in various fields, including medicine and agriculture.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Metal Complex Formation : 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole has been utilized in the synthesis of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. These complexes have been characterized by various techniques including X-ray diffraction methods, diffusion NMR studies, and theoretical calculations (Guerrero et al., 2008).

Structural Analysis : The structure and performance of this compound have been analyzed using techniques like infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry. These analyses are crucial for accurate structure characterization and performance evaluation (Ding, 2009).

Catalytic Applications : Pyrazole-based ligands, including this compound, have been studied for their catalytic activities. For instance, their role in the oxidation of catechol to o-quinone using copper complexes highlights the potential of these compounds in catalytic processes (Bouroumane et al., 2021).

Fluorescence and Photophysical Properties

Photophysical Investigation : Newly synthesized compounds containing this compound have been studied for their photophysical properties. The investigation includes absorption and fluorescence spectroscopy to understand the impact of solvent polarity and the behavior of these compounds as fluorescent chemosensors for metal ion detection (Asiri et al., 2019).

Fluorescence Properties in Organic Synthesis : The fluorescence properties of pyrazole-based 1,3,4-oxadiazole derivatives have been explored. These studies provide insights into the optimization of pyrazole-based compounds with excellent fluorescence properties (Qi et al., 2015).

Biological Activity and Pharmacological Exploration

Antimicrobial and Antioxidant Properties : Some derivatives of this compound have shown promising results in antimicrobial and antioxidant activities. The synthesis of these compounds and their biological activity evaluations contribute to the understanding of their potential in pharmacological applications (Zaki et al., 2016).

Catalytic and Biological Applications : The study of pyrazole-based ligands in catalytic processes and their biological activities, such as anticancer properties, is significant. This research helps in developing new compounds with dual catalytic and biological functions (Bustos et al., 2018).

properties

IUPAC Name |

3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-9(7(2)11-10-6)8-3-4-12-5-8/h8H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDWHYHZFLPVSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)

![7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)

![N-cyclopentyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856841.png)

![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2856842.png)